molecular formula C6H4BrI B155775 1-Bromo-2-iodobenzene CAS No. 583-55-1

1-Bromo-2-iodobenzene

Cat. No. B155775
CAS RN: 583-55-1
M. Wt: 282.9 g/mol
InChI Key: OIRHKGBNGGSCGS-UHFFFAOYSA-N
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Description

1-Bromo-2-iodobenzene is a halogenated aromatic compound that serves as a versatile precursor in various organic transformations. Its molecular structure, characterized by the presence of both bromine and iodine atoms on the benzene ring, allows for a range of chemical reactions, making it a valuable intermediate in synthetic chemistry .

Synthesis Analysis

The synthesis of 1-bromo-2-iodobenzene and its derivatives can be achieved through different methods. One approach involves the regioselective bromination of aromatic compounds, followed by halogen/metal permutations to introduce the iodine atom at the desired position . Another method utilizes a CuI-catalyzed domino process with beta-keto esters to form benzofurans, indicating the compound's utility in constructing complex heterocycles .

Molecular Structure Analysis

The molecular and crystal structures of 1-bromo-2-iodobenzene derivatives have been studied using single-crystal X-ray diffraction. These studies reveal that the presence of large halogen substituents induces only minor distortions in the molecule, with the halogen atoms remaining in the plane of the benzene ring. This planarity is significant as it leads to short intramolecular Br-I contacts, which may influence the compound's reactivity .

Chemical Reactions Analysis

1-Bromo-2-iodobenzene participates in various chemical reactions. For instance, it can be used in the synthesis of dibenzopentalenes through a reaction with nickel(0) complexes, which involves the formation of multiple C-C bonds . Additionally, it can undergo ring expansion reactions with alkyne molecules to form larger cyclic structures, as demonstrated in the synthesis of 1-bromo-1-alumacyclonona-2,4,6,8-tetraene .

Physical and Chemical Properties Analysis

The physical properties of 1-bromo-2-iodobenzene derivatives, such as their crystalline phases and molecular conformations, have been characterized using spectroscopic methods and density functional theory (DFT) calculations. These studies provide insights into the vibrational spectra and molecular frontiers orbitals, which are crucial for understanding the electronic properties and reactivity of the compound . Furthermore, the compound's reactivity in bromination and aziridination reactions has been explored, demonstrating its potential as a catalyst in organic synthesis .

Scientific Research Applications

Synthesis and Organic Transformations

  • Precursor for Organic Transformations : 1-Bromo-2-iodobenzene is a valuable precursor in organic synthesis. It is used in the synthesis of derivatives through reactions like bromination, metalation, and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).
  • Cu-Catalyzed Reactions : It is involved in Cu(I)-catalyzed reactions with 1,3-cyclohexanediones, leading to the synthesis of dibenzofurans, an important chemical structure in pharmaceuticals and organic materials (Aljaar et al., 2012).

Material Science and Engineering

  • Polymer/Fullerene Solar Cells : In material science, particularly in solar cell technology, 1-Bromo-2-iodobenzene has been used in the development of polymer/fullerene solar cells, offering improved performance compared to conventional solvents (Huang et al., 2014).

Advanced Synthesis Techniques

  • Flash Chemistry Applications : It is utilized in flash chemistry for three-component coupling, providing efficient synthesis pathways for complex organic compounds (Nagaki, Ichinari, & Yoshida, 2014).
  • Synthesis of Pharmaceutical Intermediates : The compound is also used in the rapid synthesis of pharmaceutical intermediates, such as cholinergic muscarinic M1 receptor positive allosteric modulators (Miura et al., 2019).

Safety And Hazards

1-Bromo-2-iodobenzene may cause skin irritation and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and not to ingest .

properties

IUPAC Name

1-bromo-2-iodobenzene
Source PubChem
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InChI

InChI=1S/C6H4BrI/c7-5-3-1-2-4-6(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRHKGBNGGSCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1060394
Record name Benzene, 1-bromo-2-iodo-
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Molecular Weight

282.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow liquid; mp = 9-10 deg C; [Sigma-Aldrich MSDS]
Record name 1-Bromo-2-iodobenzene
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Product Name

1-Bromo-2-iodobenzene

CAS RN

583-55-1
Record name 1-Bromo-2-iodobenzene
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Record name Benzene, 1-bromo-2-iodo-
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Record name Benzene, 1-bromo-2-iodo-
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Record name Benzene, 1-bromo-2-iodo-
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Record name 1-bromo-2-iodobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
584
Citations
L Liu, H Doucet - Advanced Synthesis & Catalysis, 2022 - Wiley Online Library
… Influence of the 1-bromo-2-iodobenzene substituent on the a:b selectivity of the reaction vs … From 1-bromo-2-iodobenzene (0.283 g, 1 mmol), 2chlorothiophene (0.356 g, 3 mmol) and …
Number of citations: 2 onlinelibrary.wiley.com
B Lu, B Wang, Y Zhang, D Ma - The Journal of Organic Chemistry, 2007 - ACS Publications
… The initial experiment was conducted by heating a mixture of 1-bromo-2-iodobenzene (4a), ethyl acetoacetate (5a) CuI, l-proline and K 2 CO 3 in DMSO at 40 C (Table 1, entry 1). …
Number of citations: 152 pubs.acs.org
T Beresneva, J Popelis, E Abele - Chemistry of Heterocyclic Compounds, 2013 - Springer
… Thus, interaction of compound 2 with 1-bromo-2-iodobenzene in the system KOH/CuI/proline/Adogen 464 (100 mg)/H 2 O leads to the desired product 5 in 74% yield (Scheme, Method …
Number of citations: 14 link.springer.com
FR Leroux, L Bonnafoux, C Heiss… - Advanced Synthesis …, 2007 - Wiley Online Library
… When 1-bromo-2-iodobenzene is used as the starting material instead of 1,2-dibromobenzene, iodine transfer takes place after treatment with half a molar equivalent of butyllithium and …
Number of citations: 70 onlinelibrary.wiley.com
HF Bettinger, M Filthaus - The Journal of Organic Chemistry, 2007 - ACS Publications
… Formation of the major product, 1-bromo-2-iodobenzene 5b, can be rationalized with a consecutive halogen−lithium exchange reaction mechanism. Here, excess t-BuLi preferentially …
Number of citations: 38 pubs.acs.org
BJ Charette, JS Ritch - Acta Crystallographica Section E …, 2015 - scripts.iucr.org
… nickel(II)-catalyzed coupling of NaSePh with 1,2-dibromobenzene (Cristau et al., 1985) and the copper-catalyzed coupling of diphenyl diselenide with 1-bromo-2-iodobenzene (…
Number of citations: 2 scripts.iucr.org
A Nagaki, D Ichinari, J Yoshida - Journal of the American …, 2014 - ACS Publications
… The reactions of 1,2-dibromobenzene, 1-bromo-2-iodobenzene, … In the case of 1-bromo-2-iodobenzene using PhLi as a … precursor of benzyne from 1-bromo-2-iodobenzene. In this case …
Number of citations: 118 pubs.acs.org
MP Quick, R Fröhlich, B Wünsch - Tetrahedron: Asymmetry, 2010 - Elsevier
… Key steps in the synthesis were a Heck reaction of 1-bromo-2-iodobenzene with allyl alcohol, the introduction of a carboxy group after Br/Li-exchange, and the diastereoselective …
Number of citations: 6 www.sciencedirect.com
NR Penthala, S Bommagani, V Janganati… - … Section E: Structure …, 2014 - scripts.iucr.org
… ,6Z,9R,9aS,9bS)-3-(2-bromobenzylidene)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno[4,5-b]furan-2(9bH)-one] was prepared by the reaction of 1-bromo-2-iodobenzene …
Number of citations: 13 scripts.iucr.org
T Dahl, CW Tornøe, B Bang‐Andersen… - Angewandte …, 2008 - Wiley Online Library
… This disconnection of the promazines leads to the precursors 2-bromothiophenol (2), primary amine 3, and an appropriately substituted 1-bromo-2-iodobenzene 4 a–e. …
Number of citations: 129 onlinelibrary.wiley.com

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